

biological activity of ML-030 inhibitor

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Compound of Interest		
Compound Name:	ML-030	
Cat. No.:	B1677257	Get Quote

An In-Depth Technical Guide on the Biological Activity of the ML-030 Inhibitor

Introduction

ML-030 is a potent and selective small molecule inhibitor belonging to the triazolothiadiazine class of compounds.[1][2] It has been identified as a significant modulator of the cyclic adenosine monophosphate (cAMP) signaling pathway through its targeted inhibition of phosphodiesterase 4 (PDE4), with notable selectivity for the PDE4A isoform.[1][3] This technical guide provides a comprehensive overview of the biological activity of **ML-030**, including its quantitative inhibitory profile, the signaling pathway it modulates, and the experimental methodologies used to characterize its function.

Quantitative Inhibitory Profile

The inhibitory activity of **ML-030** has been quantified against various PDE4 isoforms and in cell-based functional assays. The data clearly demonstrates its high potency and selectivity for PDE4A over other isoforms.



Target	Assay Type	Value
PDE4A	Biochemical IC50	6.7 nM[1][3]
PDE4A1	Biochemical IC50	12.9 nM[3]
PDE4B1	Biochemical IC50	48.2 nM[1][3]
PDE4B2	Biochemical IC50	37.2 nM[1][3]
PDE4C1	Biochemical IC50	452 nM[1][3]
PDE4D2	Biochemical IC50	49.2 nM[1][3]
PDE4	Cell-based EC50	18.7 nM[1][2][3]

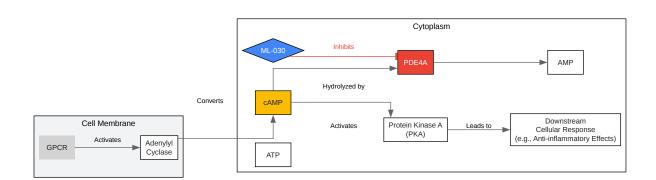
- IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
- EC50 (Half-maximal effective concentration): The concentration of a drug that gives a half-maximal response in a cell-based assay.

Mechanism of Action and Signaling Pathway

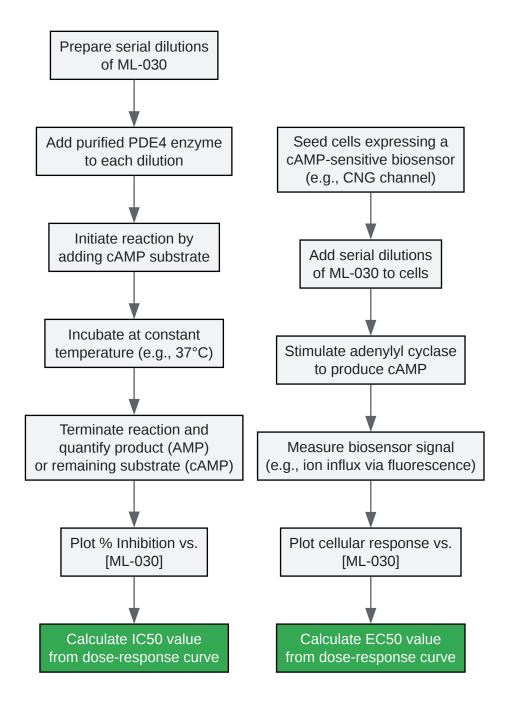
ML-030 exerts its biological effect by inhibiting the enzymatic activity of phosphodiesterase 4 (PDE4). PDE4 enzymes are crucial regulators of intracellular signaling, specifically by catalyzing the hydrolysis of the second messenger cyclic AMP (cAMP) into adenosine monophosphate (AMP).[2] By inhibiting PDE4, particularly the PDE4A isoform, **ML-030** prevents the degradation of cAMP, leading to its accumulation within the cell.

Elevated cAMP levels activate downstream effectors, most notably Protein Kinase A (PKA), which in turn phosphorylates numerous substrate proteins, leading to a variety of cellular responses. The inhibition of PDE4 is a therapeutic strategy for several inflammatory conditions, such as asthma and chronic obstructive pulmonary disease (COPD), due to the role of cAMP in modulating the function of immune cells like neutrophils and monocytes.[2]









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